molecular formula C10H9NO2S B011206 2-(2-Methyl-1,3-benzothiazol-5-yl)acetic acid CAS No. 103264-09-1

2-(2-Methyl-1,3-benzothiazol-5-yl)acetic acid

Cat. No. B011206
CAS RN: 103264-09-1
M. Wt: 207.25 g/mol
InChI Key: IWYBEKPGSYQVFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-Methyl-1,3-benzothiazol-5-yl)acetic acid, also known as MBAA, is a chemical compound that has gained attention in the scientific research community due to its potential applications in various fields. MBAA is a benzothiazole derivative that has been synthesized using different methods. The compound has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for laboratory experiments.

Mechanism of Action

The mechanism of action of 2-(2-Methyl-1,3-benzothiazol-5-yl)acetic acid is not well understood. However, studies have suggested that the compound may act as a fluorescent probe by binding to proteins and ligands. The binding of 2-(2-Methyl-1,3-benzothiazol-5-yl)acetic acid to proteins and ligands may result in a change in the fluorescence intensity of the compound, which can be used to study the binding interactions. The compound may also interact with metal ions and pH, leading to a change in its fluorescence intensity.
Biochemical and Physiological Effects:
2-(2-Methyl-1,3-benzothiazol-5-yl)acetic acid has been reported to have low toxicity and is considered safe for laboratory experiments. The compound has been shown to bind to proteins and ligands, which can result in a change in their biochemical and physiological properties. 2-(2-Methyl-1,3-benzothiazol-5-yl)acetic acid has been studied for its potential applications in the development of new drugs and biosensors. The compound has also been studied for its potential applications in the detection of cancer cells.

Advantages and Limitations for Lab Experiments

One of the significant advantages of 2-(2-Methyl-1,3-benzothiazol-5-yl)acetic acid is its high purity, which makes it suitable for laboratory experiments. The compound has low toxicity and is considered safe for use in laboratory experiments. 2-(2-Methyl-1,3-benzothiazol-5-yl)acetic acid has been used as a fluorescent probe to study the binding interactions between proteins and ligands. However, one of the limitations of 2-(2-Methyl-1,3-benzothiazol-5-yl)acetic acid is its limited solubility in aqueous solutions, which can affect its performance in some laboratory experiments.

Future Directions

2-(2-Methyl-1,3-benzothiazol-5-yl)acetic acid has potential applications in various fields of scientific research, including the development of biosensors, new drugs, and the detection of cancer cells. Future studies could focus on improving the solubility of 2-(2-Methyl-1,3-benzothiazol-5-yl)acetic acid in aqueous solutions, which could enhance its performance in laboratory experiments. The compound could also be modified to improve its binding affinity to proteins and ligands, which could enhance its potential applications in the development of biosensors and new drugs. Future studies could also focus on the development of new methods for synthesizing 2-(2-Methyl-1,3-benzothiazol-5-yl)acetic acid, which could improve its purity and yield.

Synthesis Methods

The synthesis of 2-(2-Methyl-1,3-benzothiazol-5-yl)acetic acid has been reported using different methods. One of the commonly used methods is the condensation reaction between 2-aminothiophenol and 2-chloroacetic acid in the presence of sodium hydroxide. The reaction proceeds through the formation of an intermediate, which is subsequently converted to 2-(2-Methyl-1,3-benzothiazol-5-yl)acetic acid by acidification and recrystallization. Another method involves the reaction between 2-aminothiophenol and chloroacetic acid in the presence of triethylamine and potassium carbonate. The reaction proceeds through the formation of an intermediate, which is subsequently converted to 2-(2-Methyl-1,3-benzothiazol-5-yl)acetic acid by acidification and recrystallization. The purity of 2-(2-Methyl-1,3-benzothiazol-5-yl)acetic acid synthesized by these methods has been reported to be around 98%.

Scientific Research Applications

2-(2-Methyl-1,3-benzothiazol-5-yl)acetic acid has been studied for its potential applications in various fields of scientific research. One of the significant applications of 2-(2-Methyl-1,3-benzothiazol-5-yl)acetic acid is in the field of fluorescence spectroscopy. 2-(2-Methyl-1,3-benzothiazol-5-yl)acetic acid has been used as a fluorescent probe to study the binding interactions between proteins and ligands. The compound has also been used as a pH indicator and to detect metal ions. 2-(2-Methyl-1,3-benzothiazol-5-yl)acetic acid has been studied for its potential applications in the development of biosensors and in the detection of cancer cells. The compound has also been studied for its potential applications in the development of new drugs.

properties

CAS RN

103264-09-1

Product Name

2-(2-Methyl-1,3-benzothiazol-5-yl)acetic acid

Molecular Formula

C10H9NO2S

Molecular Weight

207.25 g/mol

IUPAC Name

2-(2-methyl-1,3-benzothiazol-5-yl)acetic acid

InChI

InChI=1S/C10H9NO2S/c1-6-11-8-4-7(5-10(12)13)2-3-9(8)14-6/h2-4H,5H2,1H3,(H,12,13)

InChI Key

IWYBEKPGSYQVFQ-UHFFFAOYSA-N

SMILES

CC1=NC2=C(S1)C=CC(=C2)CC(=O)O

Canonical SMILES

CC1=NC2=C(S1)C=CC(=C2)CC(=O)O

synonyms

5-Benzothiazoleaceticacid,2-methyl-(6CI,9CI)

Origin of Product

United States

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